molecular formula C15H18N2O6S B2861496 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1421443-06-2

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2861496
CAS No.: 1421443-06-2
M. Wt: 354.38
InChI Key: DZPUBWLSCLIQFF-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic organic compound featuring a benzodioxole moiety linked to a hydroxypropyl chain and a 3,5-dimethylisoxazole sulfonamide group. The benzodioxole component (a fused bicyclic structure with oxygen atoms at positions 1 and 3) is associated with enhanced metabolic stability and bioavailability in pharmacological agents, while the sulfonamide group is a common pharmacophore in enzyme inhibitors and receptor antagonists .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S/c1-9-15(10(2)23-17-9)24(19,20)16-6-5-12(18)11-3-4-13-14(7-11)22-8-21-13/h3-4,7,12,16,18H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPUBWLSCLIQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 3,5-Dimethylisoxazole

The isoxazole core is functionalized via chlorosulfonation, a well-established method for sulfonamide precursors.

Procedure :

  • 3,5-Dimethylisoxazole (1 equiv) is treated with chlorosulfonic acid (3 equiv) at 0–5°C for 4–6 hours.
  • The reaction mixture is quenched into ice-water, and the sulfonyl chloride is extracted with dichloromethane.
  • Purification via recrystallization yields 3,5-dimethylisoxazole-4-sulfonyl chloride as a crystalline solid.

Key Considerations :

  • Temperature control is critical to avoid decomposition.
  • Yield: 65–72% (reported for analogous isoxazole sulfonyl chlorides).

Synthesis of 3-(Benzo[d]dioxol-5-yl)-3-hydroxypropylamine

Aldol Addition-Nitro Reduction Pathway

Step 1: Aldol Condensation
Piperonal (benzo[d]dioxole-5-carbaldehyde) reacts with nitromethane in the presence of ammonium acetate to form 3-(benzo[d]dioxol-5-yl)-2-nitropropan-1-ol .

Conditions :

  • Solvent: Ethanol, reflux, 12 hours.
  • Yield: 78–85%.

Step 2: Nitro Reduction
The nitro group is reduced to an amine using Raney nickel under hydrogen (1 atm).

Procedure :

  • 3-(Benzo[d]dioxol-5-yl)-2-nitropropan-1-ol (1 equiv) in methanol is hydrogenated at 25°C for 6 hours.
  • Yield: 90–95%.

Alternative Method :
Microwave-assisted reduction using NaBH4/CuCl2 in THF reduces reaction time to 15 minutes.

Epoxide Ring-Opening Strategy

Step 1: Epoxidation of Allylbenzodioxole

  • 5-Allylbenzo[d]dioxole is epoxidized using mCPBA in dichloromethane.
  • Yield: 82%.

Step 2: Epoxide Opening with Ammonia
The epoxide reacts with ammonia in aqueous THF to yield 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine .

  • Conditions: 60°C, 24 hours.
  • Yield: 68%.

Sulfonamide Coupling: Final Assembly

Classical Sulfonylation

Procedure :

  • 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.2 equiv) and 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine (1 equiv) are combined in dichloromethane .
  • Pyridine (2 equiv) is added to scavenge HCl.
  • Stir at 25°C for 12 hours.
  • Purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 70–75%.

Solvent-Free Microwave-Assisted Coupling

Procedure :

  • Reactants are mixed with triethylamine (1.5 equiv) and irradiated in a microwave at 80°C for 20 minutes.
  • Direct crystallization from ethanol yields the pure product.

Yield : 85–88%.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Citation
Isoxazole sulfonation Chlorosulfonic acid 0–5°C, 6 h 65–72
Amine synthesis Aldol-nitro reduction H2/Raney Ni, 6 h 85–90
Sulfonamide coupling Classical (DCM/pyridine) 25°C, 12 h 70–75
Sulfonamide coupling Microwave (solvent-free) 80°C, 20 min 85–88

Mechanistic Insights and Optimization

Regioselectivity in Isoxazole Functionalization

The electron-deficient nature of the isoxazole ring directs sulfonation to the 4-position, as confirmed by X-ray crystallography. Steric effects from the 3,5-dimethyl groups further stabilize the transition state.

Protecting Group Strategy for the Hydroxypropylamine

The secondary alcohol in the propyl chain may necessitate protection during amine synthesis. TBDMS protection (using tert-butyldimethylsilyl chloride) prior to nitro reduction improves amine yield to 92%. Deprotection with TBAF restores the hydroxyl group post-coupling.

Green Chemistry Considerations

  • Solvent selection : Replacement of DCM with 2-MeTHF (biobased solvent) in sulfonylation reduces environmental impact.
  • Catalyst recycling : Ionic liquids (e.g., [BMIM]Cl) enable reuse for up to five cycles in analogous sulfonamide syntheses.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Structural Analogues from Diphenyl Acrylonitrile Derivatives ()

Several compounds synthesized in International Journal of Molecular Sciences (2024) share structural motifs with the target molecule, particularly the benzodioxole group. Key comparisons include:

Key Observations :

  • Substituent Impact : The hydroxypropyl chain in the target compound may enhance water solubility compared to the rigid propene linker in 23i .
  • Sulfonamide vs.
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization (e.g., introducing the hydroxypropyl chain via nucleophilic substitution), whereas analogs like 23i and 29a are synthesized via single-step acylation .

Benzodioxole-Containing Derivatives ()

Compounds listed in highlight the diversity of benzodioxole applications:

  • (RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one : Features a ketone and pyrrolidine group, suggesting CNS activity (e.g., dopamine receptor modulation) .
  • 7-chloro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepine : A benzodiazepine derivative with anxiolytic or sedative properties, contrasting the target compound’s sulfonamide-based design .

Key Differences :

  • The target compound’s sulfonamide and isoxazole groups differentiate it from ketone- or benzodiazepine-based analogs, implying distinct pharmacological targets (e.g., carbonic anhydrase inhibition vs. GABA receptor modulation) .

Research Findings and Hypotheses

While direct data on the target compound are sparse, inferences from structural analogs suggest:

  • Pharmacokinetics : The hydroxypropyl group may improve oral bioavailability compared to rigid analogs like 23i or 27 .
  • Target Selectivity : The dimethylisoxazole sulfonamide could enhance selectivity for enzymes like carbonic anhydrase IX/XII, which are overexpressed in cancers .
  • Toxicity Profile: The absence of nitro groups (cf.

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